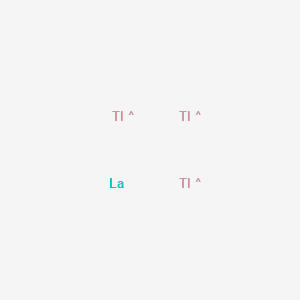
13,15-Octacosadiyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
13,15-Octacosadiyne: is a long-chain alkyne with the molecular formula C28H50 It is characterized by the presence of two triple bonds located at the 13th and 15th positions of the carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 13,15-Octacosadiyne can be synthesized through the homocoupling of 1-tetradecyne. The reaction typically involves the use of a gold catalyst (Au/C) and molecular oxygen at elevated temperatures (around 170°C) for a prolonged period (approximately 18 hours). The reaction conditions are carefully controlled to ensure the formation of the desired product with a good yield .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using similar catalytic systems and reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and yield of the compound in an industrial setting.
Analyse Des Réactions Chimiques
Types of Reactions: 13,15-Octacosadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.
Substitution: The triple bonds in this compound can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents under acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for the reduction of triple bonds.
Substitution: Halogenation reactions can be carried out using bromine or chlorine in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 13,15-Octacosadiyne is used as a building block in organic synthesis
Biology and Medicine: Research has shown that this compound exhibits biological activity, including antioxidant properties. It has been studied for its potential hepatoprotective effects, particularly in mitigating liver dysfunction induced by toxic agents .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its ability to undergo various chemical transformations makes it a valuable intermediate in the production of high-performance polymers and coatings.
Mécanisme D'action
The mechanism of action of 13,15-Octacosadiyne is primarily related to its ability to undergo chemical transformations. The triple bonds in its structure make it highly reactive, allowing it to participate in various reactions that can modify its chemical and physical properties. In biological systems, its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparaison Avec Des Composés Similaires
1,3-Octadiyne: Another long-chain alkyne with two triple bonds, but located at different positions.
1,5-Hexadiyne: A shorter alkyne with two triple bonds, used in similar chemical reactions.
1,7-Octadiyne: Similar in structure but with different positioning of triple bonds.
Uniqueness: 13,15-Octacosadiyne is unique due to its long carbon chain and the specific positioning of its triple bonds. This structure imparts distinct chemical properties and reactivity patterns, making it valuable in specialized applications where other alkynes may not be suitable.
Propriétés
Numéro CAS |
24643-46-7 |
|---|---|
Formule moléculaire |
C28H50 |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
octacosa-13,15-diyne |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
WORVNKKFYJQVPK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC#CC#CCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


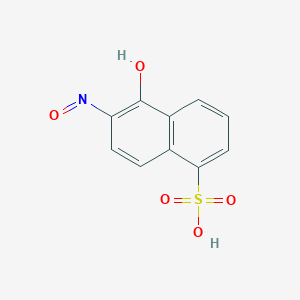
![2-{(E)-[(3-Bromophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14701037.png)
![Bicyclo[4.1.0]hepta-1,3,5-trien-7-one](/img/structure/B14701041.png)
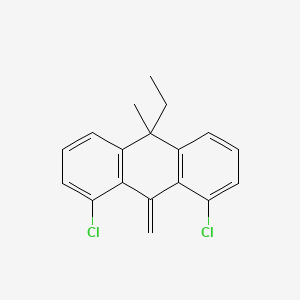
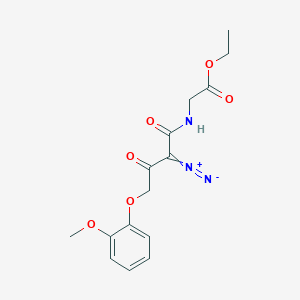

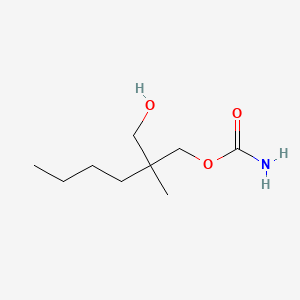

![3,4-Diazatricyclo[4.2.1.02,5]non-3-ene](/img/structure/B14701080.png)



